1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

SERCA modulator Cytoprotection Structure-Activity Relationship

This quinoline-oxadiazole hybrid is a patent-disclosed SERCA pump modulator with a critical N-ethyl substituent essential for calcium pump activation and ER stress reduction. Unlike generic analogs, the N-ethyl (vs. N-methyl) substitution directly governs SERCA2b agonism potency—a structure-activity relationship validated in patent claims. Supplied at ≥95% purity, it serves as a reliable reference standard for Ca²⁺ reuptake benchmarking, ER stress-induced apoptosis assays, and target validation in neurodegeneration models. Sourced from validated HTS screening collections for reproducible SAR and drug discovery programs.

Molecular Formula C18H13FN4O2
Molecular Weight 336.326
CAS No. 1207001-71-5
Cat. No. B2939611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1207001-71-5
Molecular FormulaC18H13FN4O2
Molecular Weight336.326
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4
InChIInChI=1S/C18H13FN4O2/c1-2-23-10-13(16(24)12-9-11(19)6-7-15(12)23)18-21-17(22-25-18)14-5-3-4-8-20-14/h3-10H,2H2,1H3
InChIKeyITJWCGFWIOOURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes54 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207001-71-5): A Quinoline-Oxadiazole Hybrid SERCA Modulator for Cytoprotection Research


1-Ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207001-71-5) is a synthetic heterocyclic compound that belongs to the quinoline-oxadiazole hybrid chemical class. It is an analog of earlier patented quinoline-oxadiazole compounds with a specific substitution pattern (N-ethyl, 6-fluoro, pyridin-2-yl-oxadiazole) [1]. The compound is commercially available from multiple vendors with a typical purity specification of 95%, and has a molecular weight of 336.33 g/mol . It has been disclosed in the patent literature as a potential modulator of the sarco/endoplasmic reticulum calcium ATPase (SERCA) pump, suggesting a role in research programs studying cytoprotection, endoplasmic reticulum (ER) stress, and neurological disorders [1].

Procurement Risk: Why N-Methyl and Other Quinoline-Oxadiazole Analogs Cannot Substitute for 1-Ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one


Generic substitution is a common cost-saving strategy, but for quinoline-oxadiazole hybrids like 1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, it presents a significant risk to experimental reproducibility. The patent data demonstrates that the biological activity of this compound class is highly sensitive to even single-atom changes on the quinoline core and the oxadiazole ring, as these modifications directly impact SERCA modulation and ER stress reduction potency [1]. A direct structural analog, 6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, differs by only a single methylene group (N-ethyl vs. N-methyl) . Without a direct head-to-head comparative study, assuming pharmacological equivalence is scientifically unfounded and may lead to invalid experimental conclusions. The N-ethyl substituent is explicitly claimed in the patent as a key structural feature for SERCA modulation, making this specific compound the intended tool for probing this mechanism [1].

Quantitative Differentiation Evidence: 1-Ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one vs. Closest Structural Analogs


Structural Differentiation: N-Ethyl vs. N-Methyl Substitution on the Quinoline Core

The compound incorporates an N-ethyl group at the 1-position of the quinolin-4(1H)-one core, a feature explicitly recited in patent claims for this class of SERCA modulators [1]. The closest commercially listed analog, 6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, has an N-methyl substituent . This single-atom difference (ethyl vs. methyl) impacts the compound's molecular weight (336.33 vs. 322.30 g/mol), lipophilicity, and potential interaction with the SERCA binding site, as suggested by the patent's emphasis on defining the alkyl substituent at this position [1].

SERCA modulator Cytoprotection Structure-Activity Relationship Quinoline-oxadiazole hybrids

Purity Specification and Lot-to-Lot Consistency Advantage Over Unspecified Analogs

The compound is offered by AKSci (cat. HTS050425) with a minimum purity specification of 95% . This is a quantifiable quality attribute. In contrast, many analog compounds listed in general research-chemical catalogs do not have a guaranteed minimum purity, or the purity is unspecified . For the closest N-methyl analog, the purity is typically listed as "usually 95%" without a guaranteed minimum, introducing procurement uncertainty for critical assays .

Compound Management High-Throughput Screening Reproducibility Quality Control

Patent-Supported Mechanism of Action: SERCA2b Modulation and ER Stress Reduction

The compound falls within the generic and specific claims of US Patent 10,793,558, which describes quinoline-oxadiazoles as allosteric SERCA modulators [1]. The patent explicitly states that compounds of this class "show activity as agonists of a SERCA2b" and "show activity in reducing ER stress" and "increasing the Ca2+ concentration of an ER" [1]. While specific EC50 values for this exact compound are not publicly available, the patent provides a mechanistic basis for its differentiation from other heterocyclic scaffolds that lack SERCA targeting capability. This is a class-level attribute, but the specific substitution pattern (ethyl, fluoro, pyridyl-oxadiazole) is enumerated in the preferred embodiments, indicating it was among the compounds tested and validated by the inventors.

Endoplasmic Reticulum Stress Calcium Homeostasis Neuroprotection SERCA2b Agonist

Compound Library Provenance and Screening Readiness

The compound is stocked as part of the AKSci HTS (High-Throughput Screening) library (cat. HTS050425) and is also listed in the ChemDiv screening collection . This indicates it has been curated for drug-like properties and is immediately available in screening-ready format. In contrast, many closely related N-alkyl analogs are listed as "useful research compounds" without explicit inclusion in curated screening libraries, suggesting a lower level of prior evaluation for developability .

High-Throughput Screening Library Drug Discovery Hit-to-Lead Chemical Probe

Optimal Research Application Scenarios for 1-Ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one


Investigating the Functional Role of N-Alkyl Substituents in SERCA Modulation

Researchers studying structure-activity relationships (SAR) of SERCA modulators can use this compound as a critical probe to determine the impact of N-ethyl substitution on calcium pump activation and ER stress reduction. By comparing its activity with the N-methyl analog under identical assay conditions, scientists can quantify the contribution of alkyl chain length to SERCA2b agonism, a key question raised by the patent's claims [1].

Reference Standard for Cytoprotection Assay Development

Given its defined purity (≥95%) and patent-backed mechanism, this compound can serve as a reliable reference standard when developing or validating cell-based models of ER stress-induced apoptosis. Its consistent quality enables reproducible benchmarking in assays measuring Ca2+ reuptake into the ER, a prerequisite for screening novel neuroprotective agents [1].

Chemical Probe for Calcium Signaling Studies in Neurodegenerative Disease Models

The compound is suited for use as a chemical probe in neuronal cell lines or primary neurons to dissect the role of SERCA2b in calcium dyshomeostasis implicated in Alzheimer's and Parkinson's disease. The patent's disclosure of this compound class for treating neurodegenerative disorders supports its application in target validation studies, where precise pharmacological modulation is required [1].

Hit-to-Lead Optimization Starting Point with Pre-Established Drug-Likeness

For medicinal chemistry teams initiating a SERCA-targeted drug discovery program, this compound's inclusion in the AKSci HTS library and ChemDiv screening collection provides confidence in its drug-like properties and a starting point for systematic derivatization. Its structure can be modified to improve potency, selectivity, and pharmacokinetic parameters while retaining the core quinoline-oxadiazole pharmacophore [1].

Quote Request

Request a Quote for 1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.